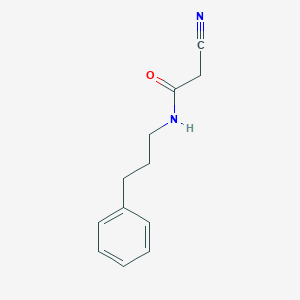

2-cyano-N-(3-phenylpropyl)acetamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-cyano-N-(3-phenylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-8-12(15)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWBOZPKWLHXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401664 | |

| Record name | 2-cyano-N-(3-phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-33-1 | |

| Record name | 2-Cyano-N-(3-phenylpropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-(3-phenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 2-cyano-N-(3-phenylpropyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-(3-phenylpropyl)acetamide, a valuable intermediate in organic synthesis. This document details the synthetic protocol, purification methods, and in-depth characterization of the target compound.

Table of Contents

-

Introduction

-

Synthesis Methodology

-

Characterization Data

-

Experimental Protocols

-

Logical Workflow

Introduction

2-cyano-N-(3-phenylpropyl)acetamide (CAS No. 133550-33-1) is a member of the cyanoacetamide family of compounds.[1] These compounds are recognized as versatile building blocks in the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of a reactive methylene group, a cyano group, and an amide functionality within the cyanoacetamide moiety makes it a key precursor for various condensation and cyclization reactions. The N-(3-phenylpropyl) substituent introduces lipophilicity, which can be advantageous for biological applications. This guide outlines a reliable method for the preparation and characterization of this compound.

Synthesis Methodology

The synthesis of 2-cyano-N-(3-phenylpropyl)acetamide is most effectively achieved through the condensation of 3-phenylpropylamine with an alkyl cyanoacetate, such as ethyl cyanoacetate. This reaction is a standard method for the formation of N-substituted cyanoacetamides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the amide bond. The reaction can be carried out under neat conditions or in a suitable solvent.

General Reaction Scheme:

Characterization Data

The successful synthesis of 2-cyano-N-(3-phenylpropyl)acetamide is confirmed through various analytical techniques. Below is a summary of the expected and reported physical and spectroscopic data.

Table 1: Physicochemical Properties of 2-cyano-N-(3-phenylpropyl)acetamide

| Property | Value |

| CAS Number | 133550-33-1[1] |

| Molecular Formula | C₁₂H₁₄N₂O[2] |

| Molecular Weight | 202.25 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | 436.7±38.0 °C (Predicted)[2][3] |

| Density | 1.078±0.06 g/cm³ (Predicted)[2][3] |

| Storage | Room temperature, sealed, dry[2][3] |

Table 2: Spectroscopic Data for 2-cyano-N-(3-phenylpropyl)acetamide

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the propyl chain, the methylene protons adjacent to the cyano group, and the amide proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the propyl chain, the methylene carbon adjacent to the cyano group, the cyano carbon, and the amide carbonyl carbon. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C-H stretching (aromatic and aliphatic), C≡N stretching (nitrile), and C=O stretching (amide). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. |

Experimental Protocols

The following is a detailed protocol for the synthesis and purification of 2-cyano-N-(3-phenylpropyl)acetamide.

4.1. Synthesis of 2-cyano-N-(3-phenylpropyl)acetamide

-

Materials:

-

3-Phenylpropylamine

-

Ethyl cyanoacetate

-

Ethanol (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenylpropylamine (1 equivalent).

-

Add ethyl cyanoacetate (1.1 equivalents). The reaction can be performed neat or with a minimal amount of a high-boiling solvent like ethanol.

-

Heat the reaction mixture to reflux (approximately 120-140 °C if neat) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

4.2. Purification

-

Materials:

-

Crude reaction mixture

-

Ethanol or other suitable recrystallization solvent

-

Beaker

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

-

Procedure:

-

The crude product, which may solidify upon cooling, is purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified product under vacuum to yield 2-cyano-N-(3-phenylpropyl)acetamide as a white to off-white solid.

-

Logical Workflow

The synthesis of 2-cyano-N-(3-phenylpropyl)acetamide follows a straightforward and logical workflow, from the selection of starting materials to the final characterization of the purified product.

Caption: Workflow for the synthesis and purification of 2-cyano-N-(3-phenylpropyl)acetamide.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis and characterization of 2-cyano-N-(3-phenylpropyl)acetamide. The described method is robust and yields a product of high purity, as confirmed by standard analytical techniques. This compound serves as a key intermediate for the synthesis of more complex molecules and holds potential for applications in drug discovery and development. The provided data and protocols will be a valuable resource for researchers and scientists working in the field of organic and medicinal chemistry.

References

Mechanism of Action of 2-cyano-N-(3-phenylpropyl)acetamide (HC-030031) as a TRPA1 Inhibitor: A Technical Guide

Executive Summary: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical mediator of pain, inflammation, and itch, making it a key target for novel analgesic therapies.[1][2] 2-cyano-N-(3-phenylpropyl)acetamide, widely known as HC-030031, is a potent and selective antagonist of the TRPA1 channel.[3] This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual workflows. The core mechanism involves non-covalent, reversible binding to a specific site within the transmembrane domain of the human TRPA1 channel, centered around the asparagine residue at position 855 (N855).[1][4] This allosteric inhibition effectively blocks channel activation by a diverse range of agonists, preventing the calcium influx that drives nociceptive signaling.[3][5]

Core Mechanism of Inhibition

Unlike many TRPA1 agonists that activate the channel through covalent modification of intracellular cysteine residues, HC-030031 functions as a non-covalent inhibitor.[4][6] This is evidenced by the rapid and reversible nature of its blocking action on TRPA1 currents.[3][4]

Binding Site Identification

The specific binding site for HC-030031 on the human TRPA1 (hTRPA1) channel has been elucidated through meticulous molecular studies. Key findings include:

-

Species-Specific Activity: A pivotal discovery was that HC-030031 effectively inhibits hTRPA1 but fails to block the TRPA1 orthologs from frogs or zebrafish.[1] This species-dependent difference provided a crucial tool for mapping the binding domain.

-

Single Amino Acid Criticality: Through the creation of chimeric channels (combinations of human and frog TRPA1) and subsequent point mutation analysis, a single amino acid residue, Asparagine-855 (N855) in hTRPA1, was identified as a significant contributor to the inhibitory action of HC-030031.[1]

-

Molecular Modeling Confirmation: Molecular dynamics simulations further supported these findings, suggesting that HC-030031 forms a stable binding interaction with the N855 residue within the transmembrane domain.[1] This interaction is believed to allosterically prevent the conformational changes required for channel opening.

The workflow for identifying this critical residue is outlined in the diagram below.

Inhibition of Agonist-Induced Activation

HC-030031 effectively blocks TRPA1 activation triggered by a wide array of chemical agonists. This includes both electrophilic compounds that act covalently (e.g., AITC, formalin, cinnamaldehyde) and non-electrophilic activators.[3][5] By binding to its allosteric site, HC-030031 prevents the influx of cations, primarily Ca²⁺, which is the proximal step in neuronal depolarization and pain signaling.

Quantitative Inhibitory Profile & Selectivity

The potency of HC-030031 has been quantified against various TRPA1 agonists in cellular assays.

| Agonist | Assay Type | Species | IC₅₀ Value | Reference |

| Allyl Isothiocyanate (AITC) | Ca²⁺ Influx (FLIPR) | Human | 6.2 µM | [3] |

| Allyl Isothiocyanate (AITC) | Ca²⁺ Influx (FLIPR) | Human | 7.5 ± 0.2 µM | [5] |

| Formalin | Ca²⁺ Influx | Human | 5.3 µM | [3] |

| Cinnamaldehyde | Ca²⁺ Influx (FLIPR) | Human | 4.9 ± 0.1 µM | [5] |

Table 1: Summary of the in vitro potency of HC-030031 against various TRPA1 agonists.

A key feature of HC-030031 is its high selectivity for TRPA1. It does not exhibit significant blocking activity against other related TRP channels or major cardiac and neuronal ion channels at concentrations where it potently inhibits TRPA1.

| Target Channel / Receptor | Assay Type | Result | Reference |

| TRPV1 | Electrophysiology | No block | [3] |

| TRPV3 | Electrophysiology | No block | [3] |

| TRPV4 | Electrophysiology | No block | [3] |

| hERG | Electrophysiology | No block | [3] |

| NaV1.2 | Electrophysiology | No block | [3] |

| Broad Target Panel | Radioligand Binding | No significant activity (≥50%) | [5] |

Table 2: Pharmacological selectivity profile of HC-030031.

Key Experimental Methodologies

The characterization of HC-030031 relies on a combination of in vitro functional assays and molecular biology techniques.

Calcium Influx Assays (FLIPR)

This high-throughput assay is the primary method for quantifying the inhibitory potency of compounds like HC-030031.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human TRPA1 channel are typically used.[5]

-

Protocol:

-

Cells are plated in 96- or 384-well microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Varying concentrations of HC-030031 (e.g., 0.3 to 60 µM) are pre-incubated with the cells for a short period (e.g., 10 minutes).[5]

-

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A fixed concentration of a TRPA1 agonist (e.g., an EC₆₀ concentration of AITC or cinnamaldehyde) is added to the wells.[5]

-

The resulting change in fluorescence, corresponding to intracellular calcium influx, is measured in real-time.

-

The data is used to generate concentration-response curves and calculate IC₅₀ values.

-

Site-Directed Mutagenesis

This technique was essential for pinpointing the specific amino acid residues involved in HC-030031 binding.

-

Protocol:

-

A plasmid containing the cDNA for human TRPA1 is used as a template.

-

Primers containing a specific nucleotide mismatch are used to introduce a mutation that changes a target amino acid (e.g., converting asparagine N855 to alanine, N855A).

-

The mutated plasmid is amplified via PCR, and the original template DNA is digested.

-

The mutated construct is expressed in a cellular system (e.g., HEK-293 cells or Xenopus oocytes).

-

The functional effect of the mutation on HC-030031's inhibitory activity is then assessed using calcium influx assays or electrophysiology to determine if the antagonist's potency is diminished.

-

Conclusion

The mechanism of action for 2-cyano-N-(3-phenylpropyl)acetamide (HC-030031) as a TRPA1 inhibitor is well-defined. It acts as a selective, non-covalent antagonist that allosterically inhibits channel function through a specific interaction with the N855 residue in the transmembrane domain of human TRPA1. This mode of action prevents agonist-induced calcium influx, thereby blocking the downstream signaling cascades responsible for pain and inflammation. Its well-characterized, reversible mechanism and high selectivity have established HC-030031 as an indispensable pharmacological tool for studying TRPA1 physiology and a foundational lead compound in the development of novel, non-opioid analgesics.

References

- 1. Structural basis of TRPA1 inhibition by HC-030031 utilizing species-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Polymodal Ligand Sensitivity of TRPA1 and Its Modes of Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A non-covalent ligand reveals biased agonism of the TRPA1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 2-Cyano-N-(3-phenylpropyl)acetamide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction The cyanoacetamide scaffold is a versatile building block in medicinal chemistry, recognized for its role as a synthon in the creation of various heterocyclic compounds and as a pharmacophore in its own right.[1][2] Molecules incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][3][4] This technical guide provides an in-depth literature review of 2-cyano-N-(3-phenylpropyl)acetamide and its structurally related analogs. We will explore their synthetic methodologies, delve into their diverse biological activities with a focus on quantitative data, and elucidate their underlying mechanisms of action through signaling pathways and experimental workflows.

Synthesis of Cyanoacetamide Derivatives

The primary synthetic route to N-substituted 2-cyanoacetamides involves the condensation of a primary or secondary amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[5] This straightforward nucleophilic acyl substitution is often carried out under reflux conditions and can be performed with or without a solvent.[5][6] Another prominent method is the Knoevenagel condensation, where an active methylene compound like 2-cyanoacetamide reacts with an aldehyde or ketone, typically under basic catalysis or microwave irradiation, to form α,β-unsaturated derivatives.[4][7]

General Experimental Protocol: Amine and Ethyl Cyanoacetate Condensation

A common and direct method for synthesizing N-substituted 2-cyanoacetamide derivatives is through the reaction of an appropriate amine with ethyl cyanoacetate.

Procedure:

-

An equimolar or slight excess of the desired amine (e.g., 3-phenylpropylamine) is added to ethyl cyanoacetate.

-

The reaction mixture is heated, often under reflux, for a period ranging from a few hours to overnight, depending on the reactivity of the amine.[6]

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled. If a solid product precipitates, it is collected by filtration.

-

If no solid forms, the excess solvent or reactants are removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final N-substituted 2-cyanoacetamide.[5]

Synthetic Workflow Diagram

The diagram below illustrates the general synthetic pathway for producing N-substituted 2-cyanoacetamides.

Biological Activities and Quantitative Data

Analogs of 2-cyano-N-(3-phenylpropyl)acetamide have been investigated for a range of pharmacological effects. The data from these studies are summarized below.

Anticonvulsant Activity

The acetamide moiety is a key feature in many antiepileptic drugs (AEDs).[3] Several studies have explored cyanoacetamide derivatives for their potential to suppress seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models represent generalized tonic-clonic and absence seizures, respectively.

Table 1: Anticonvulsant Activity of Acetamide Analogs

| Compound Class | Test Model | Dose (mg/kg) | Activity | Reference |

|---|---|---|---|---|

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione with acetamide linker | scPTZ | 100 | Protected 50% of animals; prolonged seizure latency | [3] |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES | 100 - 300 | Several 3-(trifluoromethyl)anilide analogs showed protection | [8] |

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | PTZ-induced seizures | 100 | Evaluation of anticonvulsant properties |[9] |

Enzyme Inhibitory Activity

Specific analogs have been designed as inhibitors of key enzymes involved in inflammation and epigenetic regulation, such as Transforming growth factor beta-activated kinase 1 (TAK1) and Histone Deacetylases (HDACs).

Table 2: Enzyme Inhibition Data for Cyanoacetamide Analogs

| Compound | Target Enzyme | IC50 | Notes | Reference |

|---|---|---|---|---|

| 2-Cyano-3-(6-methylpyridin-2-yl)acrylamide derivative | TAK1 | 27 nM | Reversible covalent inhibitor | [10] |

| Various Natural Products | HDACs | Varies | HDACs are a validated target for cancer therapy |[11] |

Insecticidal and Antimicrobial Activity

The cyanoacetamide scaffold has also been utilized in the development of pesticides. Several studies have reported the efficacy of these compounds against agricultural pests.

Table 3: Insecticidal Activity of Cyanoacetamide Derivatives

| Compound | Target Pest | LC50 (24h) | LC50 (48h) | Reference |

|---|---|---|---|---|

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (nymphs) | 0.192 ppm | 0.041 ppm | [12][13] |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid (adults) | 1.233 ppm | 0.142 ppm | [12][13] |

| 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Cowpea aphid (nymphs) | 0.841 ppm | 0.095 ppm | [12][13] |

| 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Cowpea aphid (adults) | 2.949 ppm | 0.270 ppm |[12][13] |

Mechanisms of Action

The diverse biological activities of cyanoacetamide derivatives stem from their ability to interact with multiple molecular targets. The underlying mechanisms often involve the modulation of signaling pathways critical to disease progression.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[14] HDAC inhibitors cause hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes. This mechanism is a cornerstone of several cancer therapies.[11]

TAK1 Signaling Pathway Inhibition

TAK1 is a crucial kinase in the signaling cascade of pro-inflammatory cytokines like TNF-α and IL-1.[10] Its activation leads to the downstream activation of NF-κB and MAPK pathways, culminating in the expression of inflammatory genes. Inhibiting TAK1 is a promising strategy for treating inflammatory diseases.

General Drug Discovery and Evaluation Workflow

The development of novel therapeutic agents based on the cyanoacetamide scaffold follows a standardized workflow from initial design and synthesis to comprehensive biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form | ASJP [asjp.cerist.dz]

- 13. journal.univ-eloued.dz [journal.univ-eloued.dz]

- 14. mdpi.com [mdpi.com]

The Pharmacological Potential of 2-Cyano-N-(3-phenylpropyl)acetamide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-cyano-N-(3-phenylpropyl)acetamide represent a class of compounds with significant, yet underexplored, therapeutic potential. This technical guide synthesizes the current understanding of their biological activities, drawing from research on structurally related N-(3-phenylpropyl)acetamide and 2-cyanoacetamide analogs. The available data suggests promising avenues for these compounds in antimicrobial, anti-inflammatory, and antioxidant applications. This document provides a detailed overview of their synthesis, potential mechanisms of action, and relevant experimental protocols to facilitate further research and development in this area.

Introduction

The N-(3-phenylpropyl)acetamide scaffold is a key structural motif in various biologically active molecules. The incorporation of a cyano group at the α-carbon introduces unique electronic and steric properties, potentially enhancing the pharmacological profile of the parent molecule. While comprehensive studies on a series of 2-cyano-N-(3-phenylpropyl)acetamide derivatives are limited, analysis of related compounds provides a strong rationale for their investigation as novel therapeutic agents. This whitepaper will explore the known biological activities associated with the core components of this class of molecules, present relevant quantitative data from analogous series, and provide detailed experimental methodologies to guide future research.

Synthesis of the Core Scaffold

The fundamental synthesis of the N-(3-phenylpropyl)acetamide core is a straightforward amidation reaction. A general synthetic workflow is depicted below.

Biological Activities and Quantitative Data

Based on studies of structurally similar compounds, 2-cyano-N-(3-phenylpropyl)acetamide derivatives are predicted to exhibit a range of biological activities.

Antimicrobial Activity

The 2-cyanoacetamide moiety is a well-established pharmacophore in a variety of antimicrobial agents. Numerous studies have demonstrated the efficacy of N-substituted 2-cyanoacetamide derivatives against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Representative Cyanoacetamide Derivatives

| Compound/Derivative | Organism | Activity (MIC/Zone of Inhibition) | Reference |

| α,β-unsaturated 2-cyanoacetamide derivatives | Staphylococcus aureus | 11.3 ± 0.44 mm to 19.8 ± 0.83 mm (200 µg/mL) | [1] |

| Bacillus cereus | Moderate to high activity | [1] | |

| Salmonella typhi | Moderate to high activity | [1] | |

| Polyfunctionally substituted heterocycles from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide | Bacillus subtilis | Moderate activity | [2] |

| Staphylococcus aureus | Moderate activity | [2] | |

| Escherichia coli | Moderate activity | [2] | |

| Pseudomonas aeruginosa | Moderate activity | [2] | |

| Candida albicans | Moderate activity | [2] |

Antioxidant and Anti-inflammatory Activity

Research on N-(3-phenylpropyl)acetamide derivatives (lacking the 2-cyano group) has indicated potential for antioxidant and anti-inflammatory effects. These activities are often attributed to the ability of the amide linkage and the phenylpropyl side chain to interact with biological targets involved in oxidative stress and inflammation.

Table 2: Biological Activity of N-(3-phenylpropyl)acetamide Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| 2-phenyl-N-(3-phenylpropyl)acetamide derivatives | ABTS radical scavenging | Antioxidant activity observed | [3] |

| ROS and NO production in macrophages | Potential anti-inflammatory activity | [3] |

Potential Signaling Pathways

While specific signaling pathways for 2-cyano-N-(3-phenylpropyl)acetamide derivatives have not been elucidated, based on the activities of related compounds, several potential mechanisms can be hypothesized.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of 2-cyano-N-(3-phenylpropyl)acetamide derivatives, adapted from the literature.

General Synthesis of N-substituted 2-Cyanoacetamides

A general procedure for the synthesis of the title compounds involves the reaction of an amine with a cyanoacetic acid derivative.[4]

-

Materials: Substituted amine (e.g., 3-phenylpropylamine), ethyl cyanoacetate or cyanoacetic acid, coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a suitable solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

-

Procedure:

-

Dissolve the amine and cyanoacetic acid derivative in the chosen solvent.

-

Add the coupling agent to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted 2-cyanoacetamide.

-

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is used to assess the qualitative antimicrobial activity of the synthesized compounds.[1]

-

Materials: Mueller-Hinton agar, bacterial strains, sterile paper discs, and a solution of the test compound in a suitable solvent (e.g., DMSO).

-

Procedure:

-

Prepare Mueller-Hinton agar plates and allow them to solidify.

-

Inoculate the surface of the agar plates uniformly with the test bacterial strain.

-

Impregnate sterile paper discs with a known concentration of the test compound solution.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Materials: Mueller-Hinton broth, bacterial strains, and serial dilutions of the test compound.

-

Procedure:

-

Prepare a series of two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth.

-

Conclusion and Future Directions

The existing body of research on structurally related compounds strongly suggests that 2-cyano-N-(3-phenylpropyl)acetamide derivatives are a promising class of molecules for drug discovery. Their potential antimicrobial, anti-inflammatory, and antioxidant activities warrant a systematic investigation. Future research should focus on the synthesis of a library of these derivatives with diverse substitutions on the phenyl ring and the acetamide backbone. Comprehensive screening of these compounds against a panel of microbial strains and in relevant cellular and biochemical assays for inflammation and oxidative stress will be crucial to elucidate their structure-activity relationships and identify lead candidates for further development. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be essential for their optimization as therapeutic agents.

References

- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-cyano-N-(3-phenylpropyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-cyano-N-(3-phenylpropyl)acetamide. In the absence of publicly available experimental spectroscopic data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference for researchers. Furthermore, a comprehensive experimental protocol for its synthesis and characterization is outlined.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-cyano-N-(3-phenylpropyl)acetamide. This data was generated using computational models and should be considered as a guide for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.15 | m | 5H | Ar-H |

| 6.50 (broad s) | s | 1H | NH |

| 3.40 | s | 2H | CH ₂-CN |

| 3.25 | q | 2H | N-CH ₂ |

| 2.65 | t | 2H | Ar-CH ₂ |

| 1.85 | quintet | 2H | -CH ₂- |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 163.0 | C =O |

| 140.5 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.3 | Ar-C H |

| 126.0 | Ar-C H |

| 115.5 | C N |

| 40.0 | N-C H₂ |

| 33.0 | Ar-C H₂ |

| 31.0 | -C H₂- |

| 25.5 | C H₂-CN |

Predicted in CDCl₃.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2930, ~2860 | Medium | Aliphatic C-H Stretch |

| ~2250 | Medium | C≡N Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1450, ~1495 | Medium | Aromatic C=C Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 202.11 | 100 | [M]⁺ (Molecular Ion) |

| 117.07 | 80 | [C₉H₁₁]⁺ |

| 104.06 | 60 | [C₈H₈]⁺ |

| 91.05 | 90 | [C₇H₇]⁺ (Tropylium ion) |

| 41.03 | 50 | [CH₂CN]⁺ |

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and spectroscopic characterization of 2-cyano-N-(3-phenylpropyl)acetamide.

Synthesis of 2-cyano-N-(3-phenylpropyl)acetamide

The synthesis of N-substituted cyanoacetamides can be achieved through the condensation of an amine with an alkyl cyanoacetate.[1][2][3]

Materials:

-

3-phenylpropan-1-amine

-

Ethyl cyanoacetate

-

Toluene (or another suitable solvent)

-

Dean-Stark apparatus (optional)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3-phenylpropan-1-amine and ethyl cyanoacetate in a suitable solvent such as toluene.

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

To drive the reaction to completion, the ethanol byproduct can be removed using a Dean-Stark apparatus.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-cyano-N-(3-phenylpropyl)acetamide as a solid.

Spectroscopic Characterization

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified product.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid purified product directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Instrumentation:

-

Mass Spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

-

For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.

-

For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution can then be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

-

The sample is ionized in the source.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of 2-cyano-N-(3-phenylpropyl)acetamide.

Caption: Synthetic pathway for 2-cyano-N-(3-phenylpropyl)acetamide.

Caption: Analytical workflow for compound characterization.

References

The Rise of Cyanoacetamide Scaffolds: A Technical Guide to Their Discovery and Development in Medicinal Chemistry

Introduction

The cyanoacetamide core, a seemingly simple yet remarkably versatile scaffold, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have propelled the development of a diverse array of bioactive compounds targeting a wide range of diseases, from cancer and inflammation to infectious diseases. This technical guide provides an in-depth exploration of the discovery and development of cyanoacetamide-based compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological activities, and mechanisms of action.

The Cyanoacetamide Core: A Privileged Synthon

Cyanoacetamide (2-cyanoacetamide) is an organic compound featuring both a nitrile and an amide functional group.[1] This dual functionality makes it a valuable precursor in a plethora of multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular architectures from simple starting materials.[2][3] The highly acidic methylene protons of the cyanoacetamide backbone readily participate in Knoevenagel-type condensations and other carbon-carbon bond-forming reactions, facilitating the synthesis of a wide variety of heterocyclic systems.[4]

Synthetic Strategies: Building Complexity from a Simple Core

The synthesis of the basic cyanoacetamide scaffold is a straightforward process, typically involving the reaction of ethyl cyanoacetate with ammonia.[5][6] More elaborate derivatives can be prepared through parallel synthesis protocols, reacting primary or less sterically hindered secondary amines with methyl or ethyl cyanoacetate, often with high yields and purity.[7]

General Experimental Protocol for the Synthesis of N-Substituted Cyanoacetamides:

A primary or secondary amine (1.2 equivalents) is added to a solution of ethyl cyanoacetate (1.0 equivalent) in a suitable solvent, such as ethanol. The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired N-substituted cyanoacetamide.

This fundamental building block serves as the starting point for the creation of more complex and biologically active molecules, most notably through multicomponent reactions. The Gewald reaction, for instance, utilizes a cyanoacetamide, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes, a class of compounds with significant therapeutic potential.[8] Similarly, the Friedländer annulation with 2-aminobenzaldehydes yields quinoline derivatives.[2]

Therapeutic Applications and Key Biological Targets

The structural diversity achievable with the cyanoacetamide core has led to the discovery of compounds with a broad spectrum of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. A significant area of focus has been the development of cyanoacetamide-based kinase inhibitors.

Kinase Inhibition: A Major Avenue for Cyanoacetamide-Based Drug Discovery

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The cyanoacetamide scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition:

TAK1 is a key mediator in the NF-κB and MAPK signaling pathways, which are crucial for cell survival and inflammatory responses.[6] Inhibition of TAK1 is a promising therapeutic strategy for cancer and inflammatory diseases.[6] Cyanoacrylamide derivatives tethered to an imidazopyridine scaffold have emerged as potent TAK1 inhibitors.[6]

Table 1: Structure-Activity Relationship of Imidazopyridine-Based Cyanoacrylamide Derivatives as TAK1 Inhibitors [6]

| Compound | R Group | IC50 (nM) |

| 13a | Phenyl | 385 |

| 13e | 2-Pyridinyl | 48 |

| 13h | 2-(6-Methyl)pyridinyl | 27 |

| 13m | 3-Pyridinyl | 34 |

| 13q | 4-Pyridinyl | 28 |

Data extracted from a study on imidazopyridine derivatives as novel TAK1 inhibitors.[6]

The data in Table 1 highlights the importance of the aromatic substituent on the acrylamide moiety for TAK1 inhibitory activity. The introduction of a pyridine ring significantly enhances potency compared to a simple phenyl group.

IκB Kinase β (IKK-β) Inhibition:

IKK-β is another critical kinase in the canonical NF-κB signaling pathway. Its inhibition is a key therapeutic target for inflammatory diseases. 2-Amino-3-cyanopyridine derivatives have been identified as potent IKK-β inhibitors.

Table 2: Structure-Activity Relationship of 2-Amino-3-cyanopyridine Derivatives as IKK-β Inhibitors [5]

| Compound | 4-Position Substituent | IKK-β IC50 (nM) |

| 6 | 4-Phenyl | 1500 |

| 10 | 4-(4-Piperidinyl) | 8.5 |

| 11 | 4-(1-Methyl-4-piperidinyl) | 12 |

| 12 | 4-(1-Ethyl-4-piperidinyl) | 15 |

Data synthesized from studies on 2-amino-3-cyanopyridine derivatives as IKK-β inhibitors.[5][9]

As shown in Table 2, modification of the 4-position of the pyridine ring from an aromatic group to an aminoalkyl group, such as a piperidinyl moiety, leads to a dramatic increase in IKK-β inhibitory potency.[5]

Antimicrobial Activity

Beyond kinase inhibition, cyanoacetamide derivatives have demonstrated significant potential as antimicrobial agents. Their broad-spectrum activity against various bacterial and fungal strains makes them attractive candidates for the development of new anti-infective therapies. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Table 3: In Vitro Antimicrobial Activity of Selected Cyanoacetamide Derivatives (MIC in µg/mL) [10]

| Compound | S. aureus | B. cereus | E. coli | S. typhi |

| 1 | 15.5 | 16.2 | 18.1 | 17.5 |

| 2 | 14.8 | 15.5 | 17.3 | 16.8 |

| 3 | 13.2 | 14.1 | 16.5 | 15.9 |

| 4 | 12.5 | 13.8 | 15.8 | 14.7 |

| 5 | 11.1 | 12.3 | 14.2 | 13.5 |

| Ciprofloxacin | 10.5 | 11.5 | 12.5 | 11.8 |

Minimum Inhibitory Concentration (MIC) values for a series of α,β-unsaturated 2-cyanoacetamide derivatives.[10]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by cyanoacetamide-based compounds is crucial for their rational design and development. As many of these compounds target kinases, their effects are often observed in pathways like the NF-κB, MAPK/ERK, and EGFR signaling cascades.

Signaling Pathway Diagrams

Caption: Inhibition of the canonical NF-κB pathway by a cyanoacetamide-based IKK-β inhibitor.

Caption: Inhibition of the MAPK/ERK pathway via TAK1 by a cyanoacetamide-based inhibitor.

Experimental Workflow

Caption: A typical workflow for the discovery and development of cyanoacetamide-based drug candidates.

Key Experimental Protocols

In Vitro IKK-β Kinase Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory activity of cyanoacetamide-based compounds against IKK-β using a luminescence-based assay.[9][11][12][13]

-

Reagent Preparation: Prepare a kinase reaction buffer containing HEPES, MgCl₂, MnCl₂, and DTT. Dilute the IKK-β enzyme, the substrate (e.g., IKKtide), and ATP to their final desired concentrations in the kinase buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add the test compound solution, the IKK-β enzyme, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

ADP Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add a kinase detection reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of cyanoacetamide-based compounds against bacterial strains.[14][15][16][17]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Perspectives

The cyanoacetamide scaffold has firmly established its position as a cornerstone in medicinal chemistry. Its synthetic accessibility and the chemical diversity it enables have led to the discovery of numerous compounds with significant therapeutic potential. The continued exploration of novel multicomponent reactions involving cyanoacetamides, coupled with advanced computational modeling and high-throughput screening, will undoubtedly uncover new generations of potent and selective drug candidates. As our understanding of the complex signaling networks that underpin disease deepens, the versatility of the cyanoacetamide core will continue to be harnessed to develop targeted therapies that address unmet medical needs. The future of cyanoacetamide-based drug discovery is bright, with the promise of delivering innovative treatments for a wide range of human ailments.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]

- 6. Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. In vitro IKK kinase assay [bio-protocol.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. apec.org [apec.org]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

InChI Key and SMILES for 2-cyano-N-(3-phenylpropyl)acetamide.

For Researchers, Scientists, and Drug Development Professionals

This document provides core identification information for the chemical compound 2-cyano-N-(3-phenylpropyl)acetamide. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data, including protocols, quantitative analysis, and specific biological pathways, for this particular molecule are not publicly available at this time. The information presented herein is foundational for researchers initiating studies on this compound.

Core Compound Identifiers

A critical step in all chemical research is the unambiguous identification of the molecule of interest. The following table summarizes the key chemical identifiers for 2-cyano-N-(3-phenylpropyl)acetamide.

| Identifier | Value |

| CAS Number | 133550-33-1 |

| InChI Key | InChIKey=SJHPMGBTNLXLQM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCCNC(=O)CC#N |

These identifiers were programmatically generated using the NCI/NIH Chemical Identifier Resolver.

Synthesis and Potential Applications

While specific synthesis protocols for 2-cyano-N-(3-phenylpropyl)acetamide are not detailed in readily accessible literature, the synthesis of cyanoacetamide derivatives typically involves the reaction of a primary amine with a cyanoacetic acid derivative. In this case, 3-phenylpropan-1-amine would be a likely precursor.

The structural features of 2-cyano-N-(3-phenylpropyl)acetamide, specifically the cyano and amide functional groups, suggest its potential as a versatile intermediate in organic synthesis. Broadly, cyanoacetamide derivatives are explored in medicinal chemistry for the development of compounds with potential biological activities, such as enzyme inhibitors or receptor modulators.[1] The phenylpropyl moiety may enhance lipophilicity, which could influence the compound's interaction with biological membranes.[1]

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for 2-cyano-N-(3-phenylpropyl)acetamide. Research on other cyanoacetamide derivatives has indicated a wide range of potential biological effects, but these are not directly transferable to the subject of this dossier.

Experimental Data and Protocols

A thorough search for experimental data, including quantitative analyses and detailed experimental protocols for 2-cyano-N-(3-phenylpropyl)acetamide, did not yield any specific results. Therefore, tables summarizing such data cannot be provided.

Visualizations

The mandatory requirement for diagrams of signaling pathways, experimental workflows, or logical relationships cannot be fulfilled as no relevant information for 2-cyano-N-(3-phenylpropyl)acetamide was found.

Conclusion

This technical dossier provides the essential chemical identifiers, InChI Key and SMILES, for 2-cyano-N-(3-phenylpropyl)acetamide. While the general chemical class of cyanoacetamides is of interest in various research and development areas, this specific compound remains largely uncharacterized in the public domain. This presents an opportunity for novel research into its synthesis, characterization, and potential biological activities. Researchers are encouraged to use the provided identifiers to document and share any future findings to build the body of knowledge around this molecule.

References

CAS number and molecular formula for 2-cyano-N-(3-phenylpropyl)acetamide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available information on 2-cyano-N-(3-phenylpropyl)acetamide, a specific acetamide derivative. While detailed experimental and biological data for this particular compound are limited in publicly accessible literature, this document compiles its fundamental properties and provides context based on related compounds.

Chemical Identity

Basic chemical identifiers for 2-cyano-N-(3-phenylpropyl)acetamide have been established.

| Identifier | Value | Source |

| CAS Number | 133550-33-1 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O |

Synthesis of Related Acetamide Derivatives

Biological Activity of Related Acetamide Derivatives

There is a lack of specific studies on the biological activity or potential signaling pathways associated with 2-cyano-N-(3-phenylpropyl)acetamide in the available literature. However, broader research on acetamide derivatives indicates a range of potential biological activities. Studies on various acetamide derivatives have explored their antioxidant and anti-inflammatory properties.[2][3] These studies often involve in vitro assays to measure the scavenging of free radicals and the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines.[2][3]

Experimental Protocols for Related Compounds

To provide context, this section outlines common experimental methodologies used to assess the biological activity of related acetamide derivatives, as described in the literature.

Antioxidant Activity Assays

-

ABTS Radical Scavenging Assay: This assay evaluates the ability of a compound to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

-

ROS and NO Production in Macrophages: Murine macrophage cell lines, such as J774.A1, are often stimulated with agents like lipopolysaccharide (LPS) or tert-butyl hydroperoxide (tBOH) to induce the production of ROS and NO. The effect of the test compound on the levels of these species is then quantified.[2]

Cell Viability Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

-

Brine Shrimp Lethality Test: This is a general bioassay used to screen for cytotoxicity of a compound.[3]

Logical Workflow for Acetamide Derivative Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of acetamide derivatives, based on methodologies reported for related compounds.

Caption: General workflow for the synthesis and in vitro evaluation of N-(3-phenylpropyl)acetamide derivatives.

Conclusion

While the fundamental chemical identifiers for 2-cyano-N-(3-phenylpropyl)acetamide are known, a comprehensive technical profile, including detailed synthesis protocols, biological activity, and mechanisms of action, is not available in the current body of scientific literature. The information provided herein on related compounds offers a contextual framework for potential research and development involving this specific molecule. Further investigation is required to elucidate the specific properties and potential applications of 2-cyano-N-(3-phenylpropyl)acetamide.

References

Potential Therapeutic Targets of 2-cyano-N-(3-phenylpropyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-cyano-N-(3-phenylpropyl)acetamide is a synthetic compound belonging to the class of cyanoacetamides. While direct pharmacological studies on this specific molecule are not extensively available in current literature, its structural motifs—a cyanoacetamide core and an N-phenylpropyl substituent—suggest a range of potential therapeutic applications. This technical guide consolidates information from structurally related compounds to propose and explore potential therapeutic targets, offering a roadmap for future research and drug development. The primary areas of interest based on this analysis include anti-inflammatory, antioxidant, and analgesic activities, with potential modulation of targets such as cyclooxygenase (COX) enzymes, reactive oxygen species (ROS), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.

Introduction

The cyanoacetamide functional group is a versatile scaffold in medicinal chemistry, known for its role in a variety of biologically active compounds.[1] Similarly, N-substituted phenylpropyl moieties can confer desirable pharmacokinetic properties and target interactions. The combination of these features in 2-cyano-N-(3-phenylpropyl)acetamide suggests its potential as a modulator of various physiological pathways. This document outlines the hypothetical therapeutic targets based on an analysis of related chemical structures and provides detailed experimental protocols to validate these hypotheses.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally analogous compounds, the following therapeutic areas and molecular targets are proposed for 2-cyano-N-(3-phenylpropyl)acetamide.

Anti-inflammatory Activity

Hypothesized Target: Cyclooxygenase (COX) Enzymes

Many acetamide derivatives have been investigated as anti-inflammatory agents, with some exhibiting inhibitory effects on COX-1 and COX-2 enzymes.[2] These enzymes are key mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Proposed Signaling Pathway:

Caption: Hypothetical inhibition of the COX pathway by 2-cyano-N-(3-phenylpropyl)acetamide.

Experimental Protocol: In Vitro COX Inhibition Assay

A detailed protocol to assess the inhibitory activity of 2-cyano-N-(3-phenylpropyl)acetamide against COX-1 and COX-2 is provided below.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against ovine COX-1 and human recombinant COX-2.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric COX inhibitor screening assay kit.

-

Test compound dissolved in DMSO.

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the enzyme, heme, and the test compound or control.

-

Incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction and measure the absorbance at 590 nm to determine prostaglandin levels.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Antioxidant Activity

Hypothesized Mechanism: Radical Scavenging and Reduction of Reactive Oxygen Species (ROS)

Several studies on acetamide derivatives have reported antioxidant properties.[3][4] This activity is often attributed to the ability of the compound to donate a hydrogen atom or an electron to neutralize free radicals.

Proposed Experimental Workflow:

Caption: Workflow for evaluating the antioxidant activity of the compound.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Objective: To measure the free radical scavenging capacity of the test compound.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Test compound dissolved in methanol.

-

Ascorbic acid (positive control).

-

-

Procedure:

-

Prepare various concentrations of the test compound.

-

Add the test compound solution to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.

-

Determine the IC50 value.

-

Analgesic Activity

Hypothesized Target: Transient Receptor Potential Ankyrin 1 (TRPA1) Channel

Structurally related N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds have been patented as inhibitors of the TRPA1 channel, which is a known mediator of pain and pruritus.[5] TRPA1 is a non-selective cation channel expressed on sensory neurons.

Proposed Signaling Pathway for Analgesia:

Caption: Hypothetical antagonism of the TRPA1 channel for analgesic effect.

Experimental Protocol: In Vitro TRPA1 Antagonist Assay (Calcium Imaging)

-

Objective: To determine if the test compound can inhibit TRPA1 activation in a cell-based assay.

-

Materials:

-

HEK293 cells stably expressing human TRPA1.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

TRPA1 agonist (e.g., allyl isothiocyanate - AITC).

-

Test compound dissolved in a suitable solvent.

-

Known TRPA1 antagonist (e.g., HC-030031) as a positive control.

-

-

Procedure:

-

Culture the TRPA1-expressing HEK293 cells on glass coverslips.

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with various concentrations of the test compound or the positive control.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with the TRPA1 agonist (AITC).

-

Record the changes in intracellular calcium concentration by measuring fluorescence intensity.

-

Calculate the percentage of inhibition of the agonist-induced calcium influx by the test compound.

-

Determine the IC50 value.

-

Quantitative Data from Related Compounds

To provide a context for potential efficacy, the following table summarizes quantitative data for various acetamide derivatives from the literature. Note that these are not for the exact compound of interest but for structurally related molecules.

| Compound Class | Activity | Target/Assay | IC50 / EC50 | Reference |

| Phenoxy Acetamide Derivatives | Anti-inflammatory | Carrageenan-induced paw edema | - | [6] |

| Phenoxy Acetamide Derivatives | Analgesic | Acetic acid-induced writhing | - | [6] |

| (E)-2-cyano-N,3-diphenylacrylamide | Anti-inflammatory | TNF-α inhibition | EC50: 7.02 ± 4.24 µM | [7] |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Anticonvulsant | Maximal Electroshock (MES) | Active in MES screen | [8] |

| Flavonoid Acetamide Derivatives | Antioxidant | DPPH Assay | IC50: 31.52–198.41 µM | [9] |

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of 2-cyano-N-(3-phenylpropyl)acetamide is currently lacking, a systematic analysis of its structural components and related compounds provides a strong rationale for investigating its potential as an anti-inflammatory, antioxidant, and analgesic agent. The proposed targets—COX enzymes, reactive oxygen species, and TRPA1 channels—represent promising avenues for initial screening. The experimental protocols detailed in this guide offer a clear framework for elucidating the pharmacological profile of this compound. Future research should focus on synthesizing 2-cyano-N-(3-phenylpropyl)acetamide and systematically evaluating its activity in the described in vitro and subsequent in vivo models to validate these hypotheses and uncover its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. galaxypub.co [galaxypub.co]

- 3. mdpi.com [mdpi.com]

- 4. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide, a versatile intermediate in organic synthesis with potential applications in medicinal chemistry and agrochemical research.[1] The synthesis is achieved through the nucleophilic acyl substitution of ethyl cyanoacetate with 3-phenylpropylamine. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

N-substituted cyanoacetamides are valuable building blocks in organic synthesis due to the presence of a reactive methylene group and a nitrile functionality.[2] These features allow for a variety of subsequent chemical transformations, making them key intermediates in the preparation of more complex molecules. The target compound, 2-cyano-N-(3-phenylpropyl)acetamide, incorporates a phenylpropyl moiety, which can modulate the lipophilicity and biological activity of derivative compounds.[1] The synthesis described herein is a straightforward and efficient amidation reaction.[3][4]

Reaction Scheme

The synthesis of 2-cyano-N-(3-phenylpropyl)acetamide proceeds via the reaction of ethyl cyanoacetate with 3-phenylpropylamine, with the elimination of ethanol.

Chemical Equation:

C₆H₅(CH₂)₃NH₂ + NCCH₂COOC₂H₅ → C₆H₅(CH₂)₃NHCOCH₂CN + C₂H₅OH

(3-Phenylpropylamine + Ethyl Cyanoacetate → 2-cyano-N-(3-phenylpropyl)acetamide + Ethanol)

Data Presentation

A summary of the physical and chemical properties of the reactants and the product is provided in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Boiling Point (°C) | Density (g/mL) |

| 3-Phenylpropylamine | C₉H₁₃N | 135.21 | 2038-57-5 | Colorless liquid | 221 | 0.951 at 25 °C |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 105-56-6 | Colorless liquid | 205-207 | 1.063 at 25 °C |

| 2-cyano-N-(3-phenylpropyl)acetamide | C₁₂H₁₄N₂O | 202.25 | 133550-33-1 | Solid (predicted) | - | - |

Experimental Protocol

Materials and Equipment:

-

Ethyl cyanoacetate (C₅H₇NO₂)

-

Toluene (or other suitable high-boiling point solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Recrystallization apparatus

Safety Precautions:

-

3-Phenylpropylamine is corrosive and can cause severe skin burns and eye damage.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethyl cyanoacetate is harmful if swallowed or in contact with skin.

-

The reaction should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-phenylpropylamine (1.0 eq) and ethyl cyanoacetate (1.05 eq). Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-cyano-N-(3-phenylpropyl)acetamide as a solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

-

Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

Figure 1. Workflow for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide.

Conclusion

This protocol provides a comprehensive guide for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide. The procedure is based on established methods for the formation of N-substituted cyanoacetamides and can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable intermediate for further synthetic transformations in various fields of chemical research.

References

- 1. 2-cyano-N-(3-phenylpropyl)acetamide [myskinrecipes.com]

- 2. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Phenylpropylamine - Wikipedia [en.wikipedia.org]

- 6. 3-PHENYLPROPYLAMINE | 2038-57-5 [chemicalbook.com]

- 7. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

Application of 2-cyano-N-(3-phenylpropyl)acetamide in pain and pruritus research.

Application Note: AN-TRPA1-001

Introduction

2-cyano-N-(3-phenylpropyl)acetamide is a synthetic compound with potential therapeutic applications in the fields of analgesia and antipruritics. Structurally, it belongs to the class of cyanoacetamide derivatives. Research into related compounds suggests that its mechanism of action likely involves the modulation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in the signaling pathways of pain and itch. This document provides an overview of its potential applications, underlying mechanism, and detailed protocols for its investigation in a research setting.

While direct and extensive public data on 2-cyano-N-(3-phenylpropyl)acetamide is limited, a patent from Pfizer Inc. describes a series of structurally similar N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds as potent TRPA1 inhibitors for the treatment of pain and pruritus.[1] This suggests that 2-cyano-N-(3-phenylpropyl)acetamide may act as an antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is activated by a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Its activation leads to the influx of calcium and subsequent depolarization of the neuron, transmitting pain and itch signals to the central nervous system. By inhibiting TRPA1, 2-cyano-N-(3-phenylpropyl)acetamide could potentially block these signals at the peripheral source.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| CAS Number | 133550-33-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Postulated Mechanism of Action: TRPA1 Antagonism

The proposed mechanism of action for 2-cyano-N-(3-phenylpropyl)acetamide is the inhibition of the TRPA1 ion channel.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of 2-cyano-N-(3-phenylpropyl)acetamide as a TRPA1 antagonist in pain and pruritus models.

In Vitro TRPA1 Antagonist Activity Assay (Calcium Imaging)

This protocol describes a cell-based assay to determine the inhibitory activity of the compound on TRPA1 channels using a fluorescent calcium indicator.

Workflow:

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

2-cyano-N-(3-phenylpropyl)acetamide

-

Allyl isothiocyanate (AITC) - TRPA1 agonist

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture hTRPA1-HEK293 cells in T-75 flasks at 37°C and 5% CO₂.

-

Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells per well and incubate for 24 hours.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS.

-

Prepare serial dilutions of 2-cyano-N-(3-phenylpropyl)acetamide in HBSS.

-